N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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Overview
Description
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a complex organic compound that features a combination of triazole, thiophene, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The triazole moiety is then incorporated via a cyclization reaction involving an appropriate precursor. The final step involves the formation of the imine linkage through a condensation reaction between the amino group and the aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety is known to bind to metal ions, potentially inhibiting metalloenzymes. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thiophene ring may participate in π-π stacking interactions, further influencing the compound’s biological activity. These interactions collectively contribute to the compound’s overall effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar dichlorophenyl group, known for its psychoactive properties.
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis, featuring an aminoethyl group similar to the triazole moiety.
Fused Heterocyclic Compounds: Compounds like indole, benzimidazole, and quinoline, which share structural similarities with the triazole and thiophene rings.
Uniqueness
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2S/c17-11-2-1-10(12(18)5-11)7-26-13-3-4-27-15(13)16(25)23-22-14(19)6-24-9-20-8-21-24/h1-5,8-9H,6-7H2,(H2,19,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFEZAEJGDMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN=C(CN3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N/N=C(\CN3C=NC=N3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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